tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

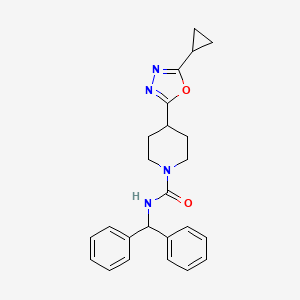

Vue d'ensemble

Description

“tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including the pharmaceutical industry. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular formula of “tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate” is C11H18N2O3. Its average mass is 201.263 Da and its monoisotopic mass is 201.136490 Da .Physical And Chemical Properties Analysis

The molecular formula of “tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate” is C11H18N2O3 . Its molecular weight is 226.27222 .Applications De Recherche Scientifique

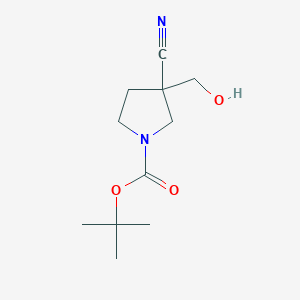

Synthesis of Biologically Active Compounds

The pyrrolidine ring found in tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a common feature in many biologically active compounds. Researchers have utilized this compound in the synthesis of various natural products and pharmaceuticals due to its versatility and reactivity . For instance, it has been used as a precursor for the synthesis of indole derivatives, which are known for their anticancer, anti-inflammatory, and analgesic properties .

Drug Discovery

In drug discovery, the pyrrolidine scaffold is highly valued for its ability to efficiently explore pharmacophore space due to its sp3-hybridization. This compound, with its pyrrolidine core, contributes to the stereochemistry of molecules and increases three-dimensional coverage, which is crucial for the binding of drugs to their targets .

Development of Tyk2 Inhibitors

Tyrosine kinase 2 (Tyk2) inhibitors are important in the treatment of autoimmune diseases and certain cancers. tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate has been used in the efficient synthesis of highly functionalized 2-pyrrolidinones, which are key intermediates in the development of novel macrocyclic Tyk2 inhibitors .

Asymmetric Synthesis

The compound’s chiral center makes it suitable for use in asymmetric synthesis, which is a critical process in creating pharmaceuticals with high purity and efficacy. It has been employed in the stereoselective synthesis of various substituted tert-butyl carboxylates, which are valuable in the production of enantiomerically pure drugs .

Material Science

In material science, tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate can be used as a building block for the creation of novel materials with specific properties. Its reactive functional groups allow for further modifications and the introduction of additional functional moieties, leading to materials with potential applications in biotechnology and nanotechnology .

Biochemical Research

As a biochemical reagent, this compound is used in life science research to study biological processes and pathways. It serves as an organic compound that can be modified for use in various biochemical assays and experiments, aiding in the understanding of cellular and molecular mechanisms .

Propriétés

IUPAC Name |

tert-butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-5-4-11(6-12,7-13)8-14/h14H,4-5,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHLNEMZYSJADY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2972599.png)

![2-chloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2972600.png)

![2-[4-(Difluoromethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2972604.png)

![N-(4,5-dimethylthiazol-2-yl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2972606.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2972610.png)

![3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2972611.png)

![1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2972615.png)

![N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2972616.png)